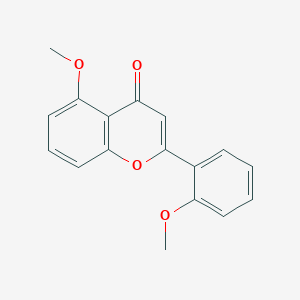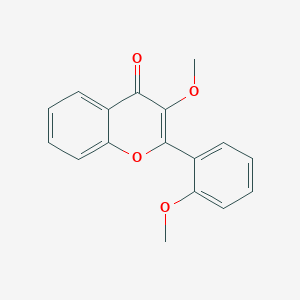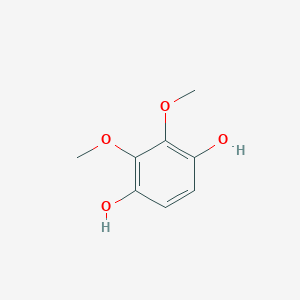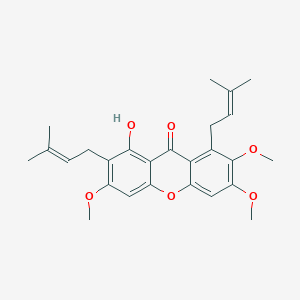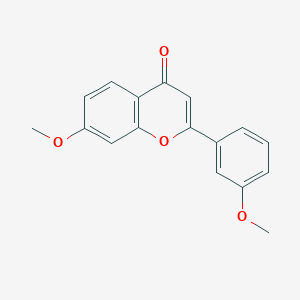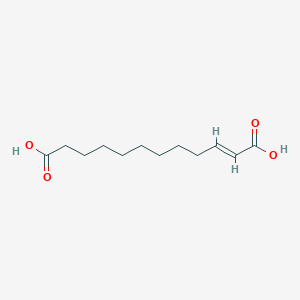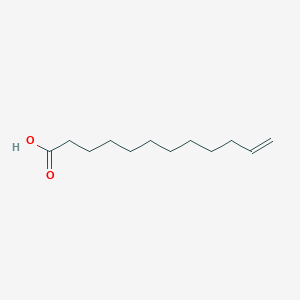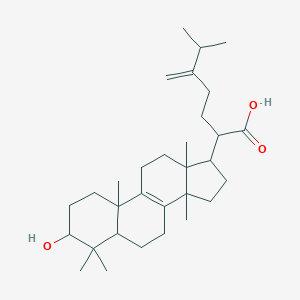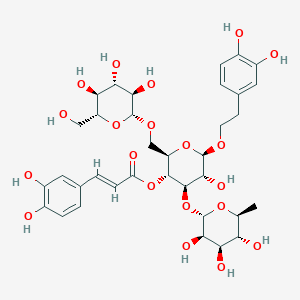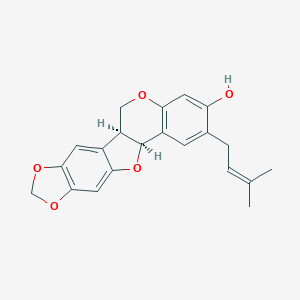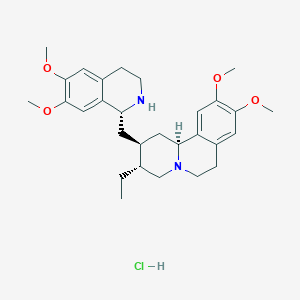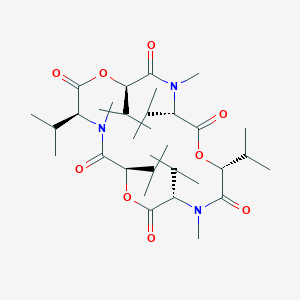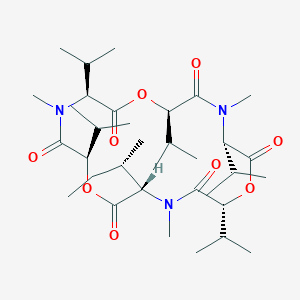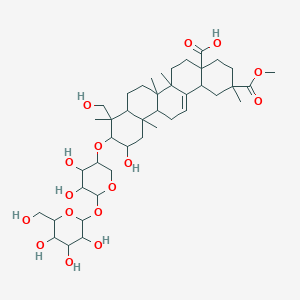
Phytolaccoside E
Vue d'ensemble
Description
Phytolaccoside E is a triterpenoid saponin found in the Phytolaccaceae family, specifically in Phytolacca americana L. (American pokeweed) and P. esculenta Van Houtte (Chinese pokeweed) . These compounds are present in every part of the plant .
Synthesis Analysis
The saponins phytolaccoside A, B, D, E, and G were isolated from P. americana, and esculentoside H, J, L, K, M, I, and N were isolated from P. esculenta . Along with saponins, their aglycones (phytolaccagenin, phytolaccagenic acid, esculentic acid, and jaligonic acid) were also isolated from P. americana and P. esculenta .Molecular Structure Analysis
Phytolaccoside E has a molecular formula of C42H66O16 and a molecular weight of 826.98 g/mol . The exact structure can be found on the certificate .Applications De Recherche Scientifique
- Summary : Phytolacca americana, the plant from which Phytolaccoside E is derived, has been studied for its toxicity. A study conducted in Korea evaluated the subchronic toxicity of an aqueous extract of P. americana in rats .
- Methods : The rats were orally administered the extract once daily for 13 weeks. Various parameters such as mortality rate, body weight, food consumption, organ weights, ophthalmological, hematological, and histopathological parameters were evaluated .
- Results : The study found no adverse effects in all the parameters assessed .
- Summary : Phytolacca americana is traditionally used in Korea, Japan, and China as a diuretic, antibacterial, antiviral, anticancer, and anti-inflammatory agent, and also in the treatment of hepatitis B, psoriasis, edema, and rheumatism .
- Methods : The plant is used in various forms, including as an aqueous extract .
- Results : While traditional usage reports positive effects, scientific validation of these effects is ongoing .
- Summary : Phytolaccoside B, a compound related to Phytolaccoside E, has been studied for its antifungal properties .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : The study suggests that Phytolaccoside B could constitute an alternative for the management of mycoses, especially in immunocompromised hosts .
Toxicology Research
Traditional Medicine
Antifungal Research
- Summary : Phytolacca americana, the plant from which Phytolaccoside E is derived, is used in veterinary homeopathy for treatment of food producing animals .
- Methods : A dilution of 1:1000 is used for treatment, and the recommended maximum parenteral dose is 10 ml for large animals (assumed body weight of 500 kg) .
- Results : The use follows the principles of homeopathic therapy where animals are diagnosed on the basis of the individual pattern of clinical signs .
- Summary : Phytolaccoside E and other triterpene saponins from Phytolacca americana exhibit antifungal activity .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : Saponin extracts from Phytolacca americana have shown promising results in managing mycoses, especially in immunocompromised hosts .
- Summary : Phytolaccoside E has been studied for its potential as a pharmaceutical excipient to improve the absorption of heparin and heparin disaccharides .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : The study suggests that phytolaccoside E modulated the transport of heparin in the intestinal route .
Veterinary Medicine
Antifungal Research
Pharmaceutical Excipients
- Summary : Phytolacca americana, the plant from which Phytolaccoside E is derived, is used in veterinary homeopathy for treatment of food producing animals .
- Methods : A dilution of 1:1000 is used for treatment, and the recommended maximum parenteral dose is 10 ml for large animals (assumed body weight of 500 kg) .
- Results : The use follows the principles of homeopathic therapy where animals are diagnosed on the basis of the individual pattern of clinical signs .
- Summary : Phytolaccoside E and other triterpene saponins from Phytolacca americana exhibit antifungal activity .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : Saponin extracts from Phytolacca americana have shown promising results in managing mycoses, especially in immunocompromised hosts .
- Summary : Phytolaccoside E has been studied for its potential as a pharmaceutical excipient to improve the absorption of heparin and heparin disaccharides .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : The study suggests that phytolaccoside E modulated the transport of heparin in the intestinal route .
Veterinary Medicine
Antifungal Research
Pharmaceutical Excipients
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHWKFMGEDDGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867156 | |
| Record name | 4-O-(2,23,28-Trihydroxy-29-methoxy-28,29-dioxoolean-12-en-3-yl)pentopyranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phytolaccoside E | |
CAS RN |
65497-07-6 | |
| Record name | Esculentoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065497076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



